1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(4-ethoxyphenyl)urea
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Description
1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(4-ethoxyphenyl)urea, also known as DMBAU, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. DMBAU is a urea derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Scientific Research Applications
Urea Biosensors and Health Applications
Urea biosensors have seen significant advances, especially in detecting and quantifying urea concentration. Urea, as an organic compound with widespread presence due to various processes, plays a crucial role in nitrogen metabolism in the human body. Its concentration is indicative of several health conditions, making the development of urea biosensors using various nanomaterials and polymers a critical area of research (Botewad et al., 2021).
Urea in Drug Design
The unique hydrogen-binding capabilities of ureas make them an important functional group in drug design, showing a broad range of bioactivities. Urea derivatives serve as modulators of biological targets, indicating their significance in medicinal chemistry. This includes their role in modulating selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules (Jagtap et al., 2017).
Urea in Energy Supply
Urea as a hydrogen carrier presents a novel perspective on sustainable energy supply. Urea's attributes as a hydrogen carrier for fuel cells and its feasibility as a source of ammonia highlight its potential in energy and environmental science. Its non-toxic, stable nature makes it an attractive option for transport and storage, offering a solution to long-term sustainable hydrogen supply (Rollinson et al., 2011).
Properties
IUPAC Name |
1-[4-(dimethylamino)but-2-ynyl]-3-(4-ethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-4-20-14-9-7-13(8-10-14)17-15(19)16-11-5-6-12-18(2)3/h7-10H,4,11-12H2,1-3H3,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXFIFCSVXARSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC#CCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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